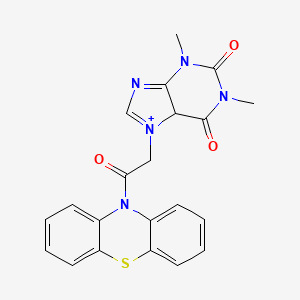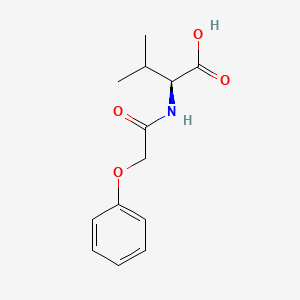
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
The synthesis of 1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Phenothiazine Moiety: The phenothiazine group is introduced through a nucleophilic substitution reaction, where the purine core reacts with a phenothiazine derivative under basic conditions.
Oxidation and Methylation: The final steps involve oxidation to introduce the oxo group and methylation to achieve the desired substitution pattern on the purine ring.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of additional oxo groups or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting oxo groups to hydroxyl groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of smaller fragments.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or tool for studying biological processes, particularly those involving purine metabolism or phenothiazine interactions.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects in treating diseases related to purine metabolism or phenothiazine activity.
Industry: It may find applications in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The purine moiety may interact with enzymes involved in purine metabolism, while the phenothiazine group could interact with various receptors or ion channels. These interactions could lead to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:
1,3-dimethylxanthine (Caffeine): Both compounds contain a purine core, but caffeine lacks the phenothiazine moiety, making it less complex and with different biological activities.
Phenothiazine Derivatives: Compounds like chlorpromazine contain the phenothiazine moiety but lack the purine core, leading to different pharmacological properties.
Theophylline: Another purine derivative, theophylline, is structurally similar but does not contain the phenothiazine group, resulting in distinct therapeutic uses.
The uniqueness of this compound lies in its combination of the purine and phenothiazine
Properties
Molecular Formula |
C21H18N5O3S+ |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C21H18N5O3S/c1-23-19-18(20(28)24(2)21(23)29)25(12-22-19)11-17(27)26-13-7-3-5-9-15(13)30-16-10-6-4-8-14(16)26/h3-10,12,18H,11H2,1-2H3/q+1 |
InChI Key |
XLSVEIONAMAJSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B12345460.png)
![(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12345475.png)
![1-[6-[Bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-5-hydroxyoxan-3-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12345483.png)
![(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B12345485.png)
![Bis[[(trifluoromethyl)sulfinyl]oxy]zinc](/img/structure/B12345493.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345494.png)

![2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12345501.png)
![9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane](/img/structure/B12345506.png)
![5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345508.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B12345514.png)
![8-(butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12345516.png)
![sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12345521.png)
![Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]-](/img/structure/B12345530.png)
